molecular formula C10H7FO2 B1380680 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 1186541-44-5

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B1380680
CAS No.: 1186541-44-5
M. Wt: 178.16 g/mol
InChI Key: VHGCMPFHNWMNQF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A common method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a fluorine atom at the 6-position and a methyl group at the 3-position . Benzofuran is a heterocyclic compound, which is an organic compound containing a benzene ring fused to a furan .


Chemical Reactions Analysis

Benzofuran derivatives, including this compound, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H7FO2), molecular weight (178.16 g/mol), and its availability in stock for research use .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing heterocyclic compounds using benzofuran derivatives as key intermediates. For instance, a study presented a novel approach to construct benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes via Fischer indolization, starting from 3-chlorobenzofuran-2-carbaldehydes. This method underscores the versatility of benzofuran derivatives in synthesizing complex heterocyclic structures for potential applications in organic electronics and pharmacology (Irgashev, Kazin, & Rusinov, 2021).

Novel Heterocycles Synthesis

Another research application involved using a benzofuran-2-yl precursor to synthesize novel pyrazole-based heterocycles. These compounds were generated through facile reactions, demonstrating the utility of benzofuran derivatives in creating diverse chemical entities with potential biological activities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antitumor Activity and Molecular Docking Study

In the realm of medicinal chemistry, benzofuran derivatives have been explored for their antitumor properties. A study focused on synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and assessing their cytotoxic activities against liver carcinoma cell lines. This research highlights the potential of benzofuran derivatives in cancer therapy (El-Zahar et al., 2011).

Synthetic Methodology Development

A crucial application of benzofuran derivatives in scientific research is the development of new synthetic methodologies. For example, a study detailed the synthesis of highly functionalized benzofurans from o-hydroxyphenones and dichloroethylene, showcasing the strategic use of benzofuran intermediates in constructing complex molecules with potential applications in drug discovery and material science (Schevenels & Markó, 2012).

Biological Evaluation of Novel Compounds

Lastly, the design and synthesis of arylthiophene-2-carbaldehydes via cross-coupling reactions and their subsequent biological evaluation demonstrate the broad applicability of benzofuran derivatives in discovering new bioactive compounds. This research not only contributes to the chemical repertoire of benzofuran-based compounds but also to their evaluation as potential therapeutic agents (Ali et al., 2013).

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced oxidative stress response and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress response and cellular metabolism . This compound can modulate metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, it can influence the activity of enzymes involved in detoxification pathways, enhancing the cell’s ability to eliminate harmful substances.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism. Its distribution within the body is influenced by factors such as tissue permeability and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. The specific localization of this compound within the cell determines its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCMPFHNWMNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (50 mL) of 6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide (3.65 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (292 mg) at 0° C., and the mixture was stirred for 1 hr. Water (300 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (600 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (1.88 g, 69%) as a pale-yellow solid.
Name
6-fluoro-N-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 μL
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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